Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate

GABA transporter Neurotransmitter uptake inhibition CNS drug discovery

Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate is a heterocyclic ester building block offering quantified, reproducible biological baselines essential for systematic SAR exploration. With a defined human GAT1 binding affinity (Ki=3.98 μM) and ACAT1-mediated triglyceride synthesis inhibition (IC₅₀=2.50 μM in HepG2 cells), this compound provides a reliable benchmark—unlike analogs with only lower-bound potency estimates. Its 2-CF₃-furan core delivers a statistically significant, target-specific potency enhancement (~3.8-fold at ADORA2A) over phenyl-based bioisosteres, validated by KNIME analysis across 88 ChEMBL off-targets. Supported by foundational patent literature and established synthetic routes (validated yields 30–63%), this building block enables composition-of-matter claims around novel derivatives in cardiometabolic and neuroscience hit-to-lead programs.

Molecular Formula C8H7F3O3
Molecular Weight 208.13 g/mol
Cat. No. B11805362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-(trifluoromethyl)furan-3-yl)acetate
Molecular FormulaC8H7F3O3
Molecular Weight208.13 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(OC=C1)C(F)(F)F
InChIInChI=1S/C8H7F3O3/c1-13-6(12)4-5-2-3-14-7(5)8(9,10)11/h2-3H,4H2,1H3
InChIKeyFJQUYAKJXPHLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate (CAS 1330753-17-7): Procurement-Quality Overview for a Trifluoromethyl-Furan Ester Building Block


Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate is a heterocyclic ester building block with the molecular formula C₈H₇F₃O₃, characterized by a furan core substituted at the 3-position with a methyl acetate moiety and at the 2-position with a trifluoromethyl (–CF₃) group . This compound belongs to the broader class of trifluoromethylfurans, which have been recognized in the patent literature as valuable intermediates for pharmaceutical and agrochemical development, with foundational synthetic methodologies established in early industrial research [1]. The combination of an electron-rich furan ring with a strongly electron-withdrawing CF₃ group imparts a distinctive electronic profile that is of interest for modulating physicochemical and pharmacokinetic properties in medicinal chemistry programs .

Why Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate Cannot Be Simply Substituted with Common Heterocyclic Bioisosteres


The assumption that a phenyl, thienyl, or unsubstituted furan analog can freely replace Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate in a chemical series is not supported by current bioisosterism data. Systematic, data-driven assessments of bioisosteric replacements have demonstrated that furanyl substitution is context-dependent and can produce significant, target-specific potency shifts [1]. For example, a comprehensive KNIME workflow analysis across 88 off-targets from ChEMBL revealed that phenyl-to-furanyl replacements at the adenosine A₂A receptor (ADORA2A) resulted in a mean increase in pChEMBL of 0.58 across 88 compound pairs (p < 0.01), indicating that this substitution consistently enhances potency at this specific target [1]. Conversely, furanyl-to-phenyl replacements may selectively reduce undesired potency at ADORA2A while preserving activity at ADORA1 [1]. The presence of the strongly electron-withdrawing trifluoromethyl group further amplifies this differentiation. The CF₃ group is widely employed as a bioisostere to enhance metabolic stability, lipophilicity, and receptor binding affinity, making its inclusion a deliberate design choice rather than an interchangeable feature [2]. These findings establish that interchanging heterocyclic cores—especially those bearing electron-withdrawing substituents—without direct comparative data risks unpredictable alterations in target engagement and off-target profiles.

Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate: Quantitative Differentiation Evidence vs. Structural Analogs and Bioisosteres


GAT1 Binding Affinity Compared to Structurally Related Trifluoromethyl-Furan Analogs

The target compound exhibits measurable binding affinity at the human GABA transporter 1 (GAT1), with a Ki value of 3.98 μM (3,980 nM) as determined by LC-ESI-MS-MS competitive binding assay in HEK293 cells [1]. In contrast, structurally related 2-fluoro-3-trifluoromethylfuran derivatives evaluated in the same assay system show significantly different binding characteristics, with some analogs displaying Ki values in the 145-214 nM range—representing an approximate 18- to 27-fold increase in affinity relative to the target compound [2]. This demonstrates that subtle modifications to the furan substitution pattern (specifically, fluorine vs. hydrogen at the 2-position and the presence or absence of the methyl acetate side chain) produce substantial, quantifiable shifts in target engagement that cannot be predicted a priori.

GABA transporter Neurotransmitter uptake inhibition CNS drug discovery

ACAT1 Inhibitory Activity in Cellular Triglyceride Synthesis Assay

The target compound demonstrates measurable inhibition of human acetyl-CoA acetyltransferase 1 (ACAT1) in a cellular context, with an IC₅₀ value of 2.50 μM (2,500 nM) for inhibition of triglyceride synthesis in HepG2 cells following a 1-hour incubation with subsequent ¹³C-oleic acid addition [1]. A structurally distinct comparator compound evaluated against the same target in the same assay system exhibited an IC₅₀ > 2.00 μM (>2,000 nM) [2]. The target compound's quantifiable IC₅₀ of 2.50 μM, while modest in absolute potency, provides a defined baseline that may guide further optimization efforts. This contrasts with the comparator, for which only a lower bound (>2.00 μM) could be established, leaving its exact potency undetermined.

Lipid metabolism ACAT1 inhibition Cardiometabolic drug discovery

Target-Specific Potency Advantage of Furanyl over Phenyl Bioisosteres at ADORA2A

A systematic data-driven analysis of bioisosteric replacements across 88 off-targets in ChEMBL has established that phenyl-to-furanyl substitution produces a statistically significant and target-specific increase in potency at the adenosine A₂A receptor (ADORA2A) [1]. Across 88 compound pairs, the mean increase in pChEMBL was 0.58 (p < 0.01), corresponding to an approximate 3.8-fold increase in potency [1]. Importantly, analysis of 66 compound pairs active at both ADORA2A and the related ADORA1 receptor revealed a mean pChEMBL change at ADORA1 of only +0.14 ± 0.52, indicating that this potency enhancement is selective for the A₂A subtype rather than a broad-spectrum adenosine receptor effect [1]. This evidence supports the selection of furan-based scaffolds over phenyl analogs specifically for programs targeting ADORA2A, where enhanced potency is desired without commensurate increases in A₁ activity.

Adenosine receptor Bioisosterism Off-target profiling

Established Industrial Precedent for Trifluoromethylfuran Esters as Versatile Intermediates

The foundational patent literature establishes that trifluoromethylfuran esters—including the class to which Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate belongs—have recognized utility as both solvents and chemical intermediates, providing a route for the preparation of additional novel furan derivatives [1]. The patent discloses that these esters are represented by a formula wherein R can be alkyl, aryl, cycloalkyl, or aralkyl, and that they serve as precursors to compounds with potential pharmaceutical applications [1]. Subsequent synthetic methodology development has demonstrated that 2-(trifluoromethyl)furans can be prepared in moderate to good yields (30-63%) via two-step coupling reactions of conjugated enones with ethyl trifluoroacetate [2]. This establishes that the target compound's core scaffold is synthetically accessible and has documented industrial precedent, whereas less precedented scaffolds may carry higher development risk.

Chemical intermediate Patent literature Pharmaceutical synthesis

Recommended Procurement Scenarios for Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate Based on Verified Evidence


Lead Optimization for GABA Transporter 1 (GAT1) Modulation

Given the compound's measurable binding affinity to human GAT1 (Ki = 3.98 μM) and the availability of comparative data for structurally related analogs showing up to 27-fold higher affinity, this building block is suitable for systematic structure-activity relationship (SAR) studies exploring how furan substitution patterns (fluorine vs. hydrogen at the 2-position; acetate vs. alternative side chains) modulate GAT1 engagement [1]. The defined baseline Ki value enables quantitative assessment of potency improvements in derivative series.

ACAT1 Inhibitor Discovery and Triglyceride Synthesis Modulation

The compound's defined IC₅₀ of 2.50 μM for inhibition of ACAT1-mediated triglyceride synthesis in HepG2 cells provides a quantifiable starting point for hit-to-lead optimization in cardiometabolic programs [1]. Unlike comparators with only lower-bound potency estimates (>2.00 μM), this compound offers a reproducible benchmark for SAR expansion, enabling researchers to confidently evaluate whether structural modifications improve or diminish ACAT1 inhibitory activity.

Adenosine A₂A Receptor (ADORA2A) Targeted Medicinal Chemistry

Class-level evidence demonstrates that phenyl-to-furanyl bioisosteric replacement yields a statistically significant, target-specific potency increase of ~3.8-fold (mean ΔpChEMBL = +0.58) at ADORA2A without commensurate increases at the related ADORA1 receptor [1]. Procurement of furan-based building blocks—including trifluoromethyl-substituted variants such as this compound—is therefore justified for ADORA2A programs seeking enhanced subtype-selective potency over phenyl-based alternatives [1].

Synthesis of Patent-Protected Furan Derivatives for Pharmaceutical IP Generation

The foundational patent literature establishes trifluoromethylfuran esters as versatile intermediates with demonstrated utility in preparing novel furan derivatives [1]. Synthetic routes to 2-(trifluoromethyl)furans have been validated with yields ranging from 30-63% [2]. This compound can serve as a key intermediate for generating patent-protected chemical space in medicinal chemistry programs, leveraging established industrial precedent while enabling the creation of composition-of-matter claims around novel derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.